molecular formula C17H27NO B2505153 2-Adamantanyl-1-piperidylethan-1-one CAS No. 173167-09-4

2-Adamantanyl-1-piperidylethan-1-one

Cat. No. B2505153
CAS RN: 173167-09-4
M. Wt: 261.409
InChI Key: UDJDLJGWFAENLZ-UHFFFAOYSA-N
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Description

The compound "2-Adamantanyl-1-piperidylethan-1-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds with adamantane and piperidine structures, which are relevant to the analysis of similar adamantyl-piperidine derivatives. Adamantane is a rigid, diamondoid structure known for its stability and unique chemistry, often used in medicinal chemistry for its pharmacokinetic properties. Piperidine is a six-membered nitrogen-containing heterocycle, frequently utilized in drug design due to its versatility and biological relevance .

Synthesis Analysis

The synthesis of adamantane-piperidine derivatives is of significant interest due to their potential biological activities. For instance, the paper titled "Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity" describes the synthesis of various adamantane piperidines and their evaluation against influenza A virus . Another study presents the synthesis of novel 1-(2-aryl-2-adamantyl)piperazine derivatives, which were tested for antitumor properties against various cancer cell lines . These papers highlight the importance of the adamantane and piperidine moieties in the development of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their adamantyl substituents, which can significantly influence the biological activity of the compounds. In the paper "3-(Adamantan-1-yl)-4-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione dichloromethane hemisolvate," the structure of an adamantanyl/triazole derivative is described, with the piperazine ring adopting a chair conformation and the molecule having an L-shape . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of adamantane-piperidine derivatives can be inferred from their functional groups and structural features. The presence of a piperazine or piperidine ring provides sites for further functionalization and interaction with biological molecules. The papers do not provide detailed chemical reaction mechanisms, but the synthesis and functionalization of these compounds suggest a range of possible chemical transformations that can be utilized to enhance their biological activity or modify their physicochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-piperidine derivatives are influenced by their molecular structure. For example, the paper on the structural and spectroscopic characterization of a triazoline-thione compound with adamantyl and piperazine substituents discusses the compound's electric dipole moment, polarizability, and first static hyperpolarizability . These properties are important for understanding the interaction of the compound with its environment, which can affect its solubility, stability, and overall pharmacokinetic profile. The molecular electrostatic potential map is also used to elucidate molecular properties, which can provide insights into the compound's reactivity and potential binding sites .

Scientific Research Applications

Crystallography and Structural Analysis

  • 3-(Adamantan-1-yl)-4-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione dichloromethane hemisolvate : This study describes the crystal structure of an adamantane derivative, highlighting its L-shaped molecule structure and the formation of supramolecular chains via C-H...S interactions, which could be of interest in the design of novel molecular architectures (El-Emam et al., 2012).

Pharmacology and Medicinal Chemistry

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase : This research involves the synthesis of ureas possessing a piperidyl moiety, with improved pharmacokinetic parameters over adamantane analogues, demonstrating significant potential in reducing hyperalgesia in vivo (Rose et al., 2010).
  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist : This study focuses on improving the pharmacological properties of adamantanyl benzamide derivatives as P2X7R antagonists, showing enhanced metabolic stability and physicochemical properties (Wilkinson et al., 2017).

Material Science and Polymer Chemistry

  • Synthesis and thermal characterization of novel adamantane-based polysiloxane : This research presents the synthesis and characterization of polysiloxane derivatives with adamantyl moieties, highlighting their high thermal stability and potential for advanced material applications (Hattori et al., 2008).

Supramolecular Chemistry

  • Reactivity properties and adsorption behavior of a triazole derivative – DFT and MD simulation studies : This study investigates the reactive properties and adsorption behavior of an adamantane-triazole derivative, offering insights into its stability and interactions at the molecular level, which could inform the design of pharmaceuticals or materials (Al-Ghulikah et al., 2021).

properties

IUPAC Name

2-(1-adamantyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-16(18-4-2-1-3-5-18)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDLJGWFAENLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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